molecular formula C16H20O2S B13353709 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide CAS No. 864841-54-3

6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide

Cat. No.: B13353709
CAS No.: 864841-54-3
M. Wt: 276.4 g/mol
InChI Key: CIKXJIJJKUUXAV-UHFFFAOYSA-N
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Description

6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a thiochroman ring system substituted with a hydroxyalkynyl group and an oxide functionality, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols through a hydrazine-directed C–H functionalization pathway . This method leverages the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol to form the desired product under mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide can undergo various chemical reactions, including:

    Oxidation: The presence of the hydroxy group allows for oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyalkynyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s chemical diversity.

Scientific Research Applications

6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide involves its interaction with specific molecular targets and pathways. The hydroxyalkynyl group and thiochroman ring system may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiochroman derivatives and hydroxyalkynyl-substituted molecules. Examples are:

  • 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylchroman
  • 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman

Uniqueness

The uniqueness of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide lies in its specific substitution pattern and the presence of the oxide functionality. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

864841-54-3

Molecular Formula

C16H20O2S

Molecular Weight

276.4 g/mol

IUPAC Name

4-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C16H20O2S/c1-15(2)9-10-19(18)14-6-5-12(11-13(14)15)7-8-16(3,4)17/h5-6,11,17H,9-10H2,1-4H3

InChI Key

CIKXJIJJKUUXAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)C2=C1C=C(C=C2)C#CC(C)(C)O)C

Origin of Product

United States

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